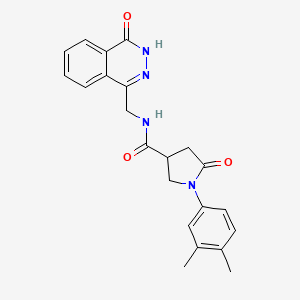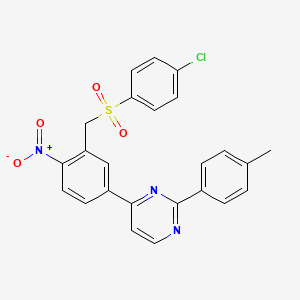![molecular formula C18H19N5 B2604140 1-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]isoquinoline CAS No. 2380170-11-4](/img/structure/B2604140.png)
1-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]isoquinoline, also known as MPIQ, is a chemical compound that has been studied for its potential use in scientific research. This compound is a member of the isoquinoline family and has been found to have interesting biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]isoquinoline is not fully understood. However, it is believed that this compound acts as an antagonist at the 5-HT7 receptor. This receptor is involved in a variety of biological processes, including the regulation of mood, sleep, and circadian rhythms.
Biochemical and Physiological Effects:
This compound has been found to have interesting biochemical and physiological effects. In animal studies, this compound has been shown to decrease blood pressure and heart rate. It has also been shown to have anxiolytic and antidepressant effects. Additionally, this compound has been found to enhance memory and learning in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
1-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]isoquinoline has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to be stable under a variety of conditions. Additionally, this compound has been shown to have low toxicity in animal studies. However, there are also some limitations to the use of this compound in lab experiments. One limitation is that its mechanism of action is not fully understood. Additionally, more research is needed to determine the optimal dosing and administration protocols for this compound.
Zukünftige Richtungen
There are several future directions for research on 1-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]isoquinoline. One area of interest is its potential use in the treatment of various neurological and psychiatric disorders. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on various biological systems. Finally, the development of new synthesis methods for this compound may lead to the discovery of new isoquinoline-based compounds with interesting biological properties.
Conclusion:
In conclusion, this compound is a chemical compound that has been studied for its potential use in scientific research. It has been found to have interesting biochemical and physiological effects and may have potential as a tool for studying the mechanisms underlying various biological systems. However, more research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various disorders.
Synthesemethoden
1-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]isoquinoline can be synthesized using a variety of methods. One of the most common methods involves the reaction of 6-methylpyrimidin-4-amine with 1-bromoisoquinoline in the presence of a palladium catalyst. This reaction leads to the formation of this compound as a yellow solid. Other methods involve the use of different starting materials and catalysts.
Wissenschaftliche Forschungsanwendungen
1-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]isoquinoline has been studied for its potential use in scientific research. It has been found to have interesting effects on various biological systems, including the nervous system and the cardiovascular system. This compound has been shown to have potential as a tool for studying the mechanisms underlying these systems.
Eigenschaften
IUPAC Name |
1-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5/c1-14-12-17(21-13-20-14)22-8-10-23(11-9-22)18-16-5-3-2-4-15(16)6-7-19-18/h2-7,12-13H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGULDIPLNIWFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCN(CC2)C3=NC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 7-methyl-4-oxo-2-(propylthio)-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2604058.png)



![Ethyl 4-(2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/structure/B2604062.png)
![ethyl N-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioyl]carbamate](/img/structure/B2604063.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2604064.png)

![2-chloro-N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-5-nitrobenzamide](/img/structure/B2604067.png)
![N-([2,4'-bipyridin]-3-ylmethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2604068.png)



